PU 23
Overview
Description
- MRP4 is an ATP-binding cassette (ABC) transporter associated with multidrug resistance (MDR), which poses a growing challenge to cancer and infection treatment .
PU 23: is a non-carboxylic multidrug resistance protein 4 (MRP4/ABCC4) inhibitor.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for PU 23 are not widely documented in the literature.
- it’s synthesized through custom synthesis services by specialized teams with excellent technology and capabilities .
Chemical Reactions Analysis
- PU 23’s chemical reactions are not extensively studied, but it inhibits MRP4.
- Common reagents and conditions remain undisclosed, likely due to limited research.
Scientific Research Applications
- PU 23’s applications span various fields:
Chemistry: Investigating its interactions with transport proteins.
Biology: Studying its impact on cellular drug resistance.
Medicine: Exploring its potential as an adjuvant in cancer therapy.
Mechanism of Action
- PU 23’s mechanism involves inhibiting MRP4, thereby reducing resistance to anticancer agent 6-Mercaptopurine (6-MP).
- Molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
- PU 23’s uniqueness lies in its MRP4 inhibition.
- Similar compounds are not explicitly listed, but further research may reveal related molecules.
Properties
IUPAC Name |
N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c25-20(17-9-5-2-6-10-17)24-21(28)23-18-11-13-19(14-12-18)29(26,27)22-15-16-7-3-1-4-8-16/h1-14,22H,15H2,(H2,23,24,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIRRFWVFHEXTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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